An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dibromoaniline
An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dibromoaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 2,4-dibromoaniline (B146533), a key intermediate in the production of pharmaceuticals, agrochemicals, and other specialty organic compounds.[1][2] The document details a common synthetic route, purification methods, and a full suite of characterization techniques with their corresponding data, presented for clarity and ease of comparison.
Synthesis of 2,4-Dibromoaniline
The synthesis of 2,4-dibromoaniline is typically achieved through the electrophilic bromination of an aniline (B41778) derivative. Direct bromination of aniline is challenging to control and often leads to the formation of 2,4,6-tribromoaniline, as the powerful activating effect of the amino group promotes substitution at all available ortho and para positions.[3][4][5][6][7] To achieve selective di-substitution, a common strategy involves protecting the amino group by converting it to a less activating acetamido group. This moderation allows for a more controlled reaction.
An alternative modern approach involves a regioselective bromination using a catalyst system, which can offer a more direct route from free anilines.[8] For this guide, we will focus on the well-established protection-bromination-deprotection sequence.
Synthetic Pathway Overview
The synthesis follows a three-step process:
-
Acetylation of Aniline: Aniline is reacted with acetic anhydride (B1165640) to form acetanilide (B955), protecting the amino group.
-
Bromination of Acetanilide: Acetanilide is brominated to yield 4-bromoacetanilide as the major product, with some ortho-substitution. Further bromination can lead to the 2,4-dibromoacetanilide intermediate.
-
Hydrolysis: The resulting dibromoacetanilide is hydrolyzed under acidic or basic conditions to remove the acetyl group and yield the final product, 2,4-dibromoaniline.
Experimental Protocol: Synthesis via Acetanilide
This protocol is a composite representation based on standard organic chemistry procedures for acylation, bromination, and hydrolysis.[9][10]
Step 1: Preparation of Acetanilide from Aniline
-
In a 250 mL round-bottomed flask, add 5.0 mL of aniline to 50 mL of glacial acetic acid.
-
While stirring, slowly add 5.5 mL of acetic anhydride to the solution.
-
Attach a reflux condenser and heat the mixture gently under reflux for approximately 20 minutes.[9]
-
Allow the mixture to cool slightly before pouring it into 200 mL of ice-cold water with stirring.
-
Collect the precipitated white solid (acetanilide) by vacuum filtration, wash with cold water, and air dry. The product is typically pure enough for the next step.
Step 2: Bromination of Acetanilide to 2,4-Dibromoacetanilide
-
Dissolve the dried acetanilide in 40 mL of glacial acetic acid in a 250 mL Erlenmeyer flask, cooling the solution in an ice bath.
-
In a separate container, prepare a solution of bromine in glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Slowly add the bromine solution dropwise to the stirred and cooled acetanilide solution. A stoichiometric amount of 2 equivalents of Br₂ is required for di-substitution.
-
After the addition is complete, allow the reaction mixture to stand at room temperature for 30 minutes.
-
Pour the reaction mixture into 250 mL of cold water. Add sodium bisulfite solution if necessary to quench any excess bromine (indicated by the disappearance of the orange color).
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and air dry.
Step 3: Hydrolysis of 2,4-Dibromoacetanilide
-
Place the crude 2,4-dibromoacetanilide in a round-bottomed flask with a mixture of 70% sulfuric acid (approximately 5 mL per gram of amide).
-
Heat the mixture under reflux for 1-2 hours.[11] The completion of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution by slowly adding a concentrated solution of sodium hydroxide (B78521) until the mixture is basic.
-
The 2,4-dibromoaniline will precipitate as a solid. Collect the crude product by vacuum filtration and wash with cold water.
Purification
The crude 2,4-dibromoaniline can be purified by recrystallization.
-
Dissolve the solid in a minimum amount of hot ethanol (B145695).
-
Add hot water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the purified crystals by vacuum filtration. The purified product should appear as white to pale yellow crystals.[2][12]
Physicochemical Properties
A summary of the key physical and chemical properties of 2,4-dibromoaniline is presented below.
| Property | Value | Reference |
| CAS Number | 615-57-6 | |
| Molecular Formula | C₆H₅Br₂N | [13] |
| Molecular Weight | 250.92 g/mol | [13] |
| Appearance | White to pale yellow crystals | [1][2] |
| Melting Point | 78-80 °C | [1][12] |
| Boiling Point | 156 °C at 24 mmHg | [1] |
| Solubility | Sparingly soluble in water | [2] |
Characterization of 2,4-Dibromoaniline
Confirmation of the structure and purity of the synthesized product is achieved through a combination of spectroscopic methods and physical constant determination.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 2,4-dibromoaniline.
Table 1: ¹H NMR Spectroscopic Data [1][14][15]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d | 1H | Ar-H (H-3) |
| ~7.2 | dd | 1H | Ar-H (H-5) |
| ~6.7 | d | 1H | Ar-H (H-6) |
| ~4.0 | br s | 2H | -NH₂ |
| Note: Solvent is typically CDCl₃. Shifts and coupling constants can vary slightly. |
Table 2: ¹³C NMR Spectroscopic Data [1][16]
| Chemical Shift (δ, ppm) | Assignment |
| ~144 | C-1 (-NH₂) |
| ~136 | C-3 |
| ~130 | C-5 |
| ~120 | C-6 |
| ~110 | C-4 (-Br) |
| ~109 | C-2 (-Br) |
| Note: Assignments are predictive and based on typical values for substituted benzenes. |
Table 3: Infrared (IR) Spectroscopy Data [1][17]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3500 | N-H Stretch | Primary Amine (-NH₂) |
| 3200 - 3300 | N-H Stretch | Primary Amine (-NH₂) |
| 1600 - 1620 | N-H Scissoring | Primary Amine (-NH₂) |
| 1450 - 1500 | C=C Stretch | Aromatic Ring |
| 1000 - 1250 | C-N Stretch | Aryl Amine |
| 550 - 750 | C-Br Stretch | Aryl Bromide |
Table 4: Mass Spectrometry (MS) Data [13][18]
| m/z Value | Interpretation |
| ~251 | Molecular Ion [M]⁺ (with isotopes ⁷⁹Br, ⁸¹Br) |
| ~249 | Molecular Ion [M]⁺ |
| ~170 | [M - Br]⁺ |
| ~91 | [M - 2Br]⁺ |
| Note: The presence of two bromine atoms results in a characteristic isotopic pattern (M, M+2, M+4) for the molecular ion peak. |
Characterization Protocols
Melting Point Determination:
-
A small amount of the dry, crystalline product is packed into a capillary tube.
-
The tube is placed in a calibrated melting point apparatus.
-
The temperature is raised slowly (1-2 °C per minute) near the expected melting point.
-
The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded. A narrow range (e.g., 1-2 °C) indicates high purity.[19]
NMR Spectroscopy:
-
Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
The ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
The resulting spectra are processed (Fourier transform, phasing, baseline correction) and analyzed for chemical shifts, integration, and multiplicity to confirm the structure.
Infrared (IR) Spectroscopy:
-
For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid sample directly on the ATR crystal.
-
The IR spectrum is recorded, and the characteristic absorption bands are identified and assigned to the corresponding functional groups.
Mass Spectrometry (MS):
-
A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
The sample is introduced into the mass spectrometer, typically using an electron ionization (EI) or electrospray ionization (ESI) source.
-
The mass-to-charge ratio (m/z) of the resulting ions is measured, allowing for the determination of the molecular weight and analysis of fragmentation patterns to support the proposed structure.[13]
References
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- 13. Benzenamine, 2,4-dibromo- [webbook.nist.gov]
- 14. 2,4-Dibromoaniline(615-57-6) 1H NMR spectrum [chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
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- 17. 2,4-Dibromoaniline(615-57-6) IR Spectrum [chemicalbook.com]
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